

# Application Notes: Synthesis of Spiropiperidine Derivatives from N-Boc-4-piperidones

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## Compound of Interest

Compound Name: (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1354162

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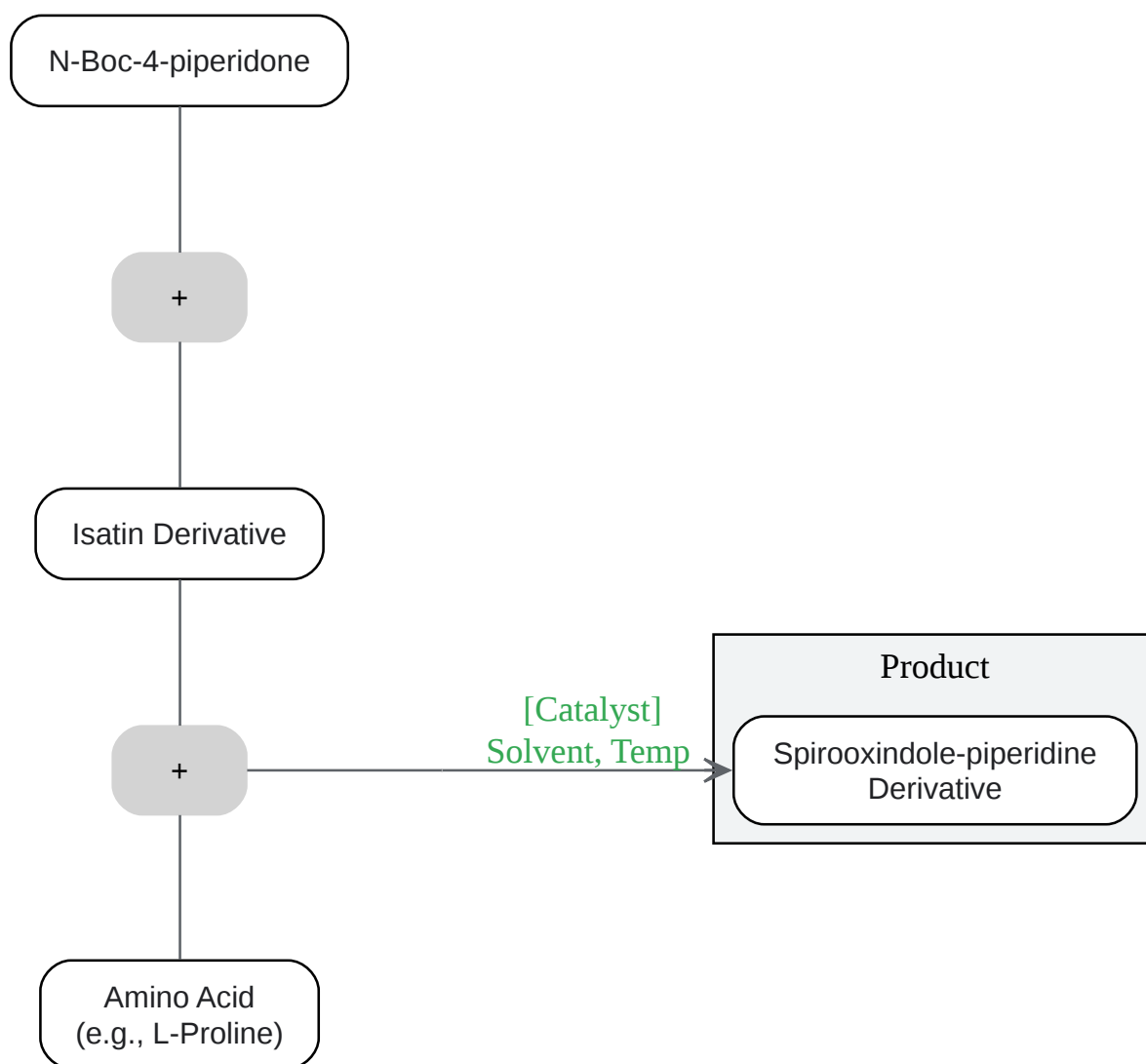
## Introduction

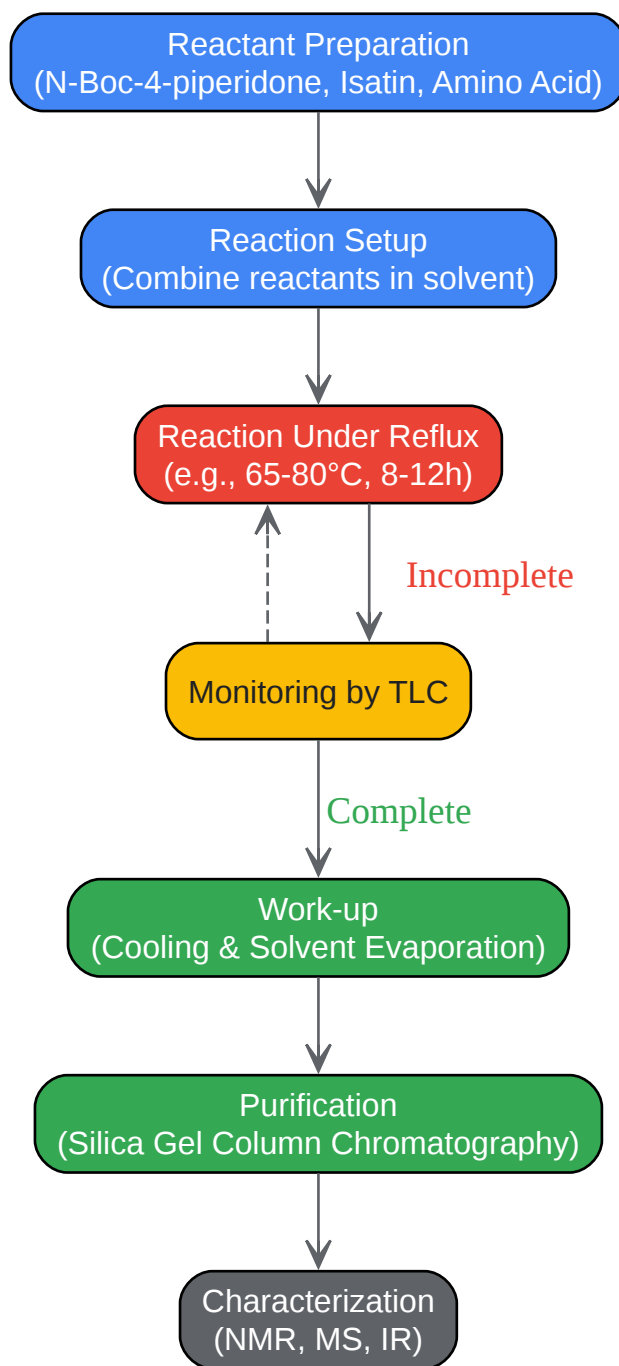
Spiropiperidine scaffolds are integral components in a wide array of pharmaceuticals and biologically active compounds due to their rigid, three-dimensional structures. This conformational rigidity can enhance pharmacokinetic profiles and improve interactions with biological targets. N-Boc-4-piperidone is a versatile and commonly used starting material for constructing these complex architectures. This document outlines a robust protocol for the synthesis of spiropiperidine derivatives, specifically focusing on the well-established three-component reaction involving N-Boc-4-piperidone, an isatin derivative, and an amino acid to form spirooxindole-piperidine compounds.

This multicomponent reaction strategy is highly efficient, offering a direct and atom-economical route to structurally diverse spiropiperidines. The protocols and data presented are intended for researchers and scientists in the field of medicinal chemistry and drug development.

## General Reaction Scheme

A prevalent method for synthesizing spiropiperidine derivatives is the multicomponent reaction, which combines three or more reactants in a single step to form a complex product. The reaction of N-Boc-4-piperidone, isatin, and an amino acid (such as L-proline) is a classic example that yields medicinally relevant spirooxindole-piperidines.





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